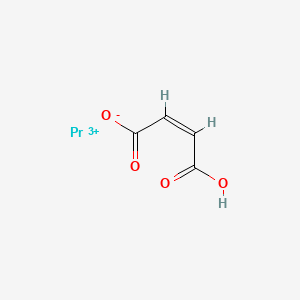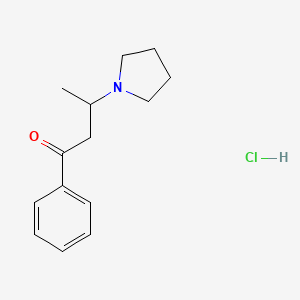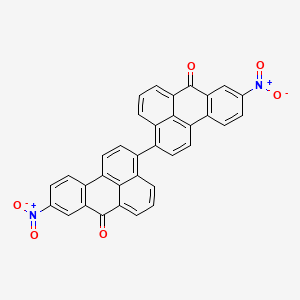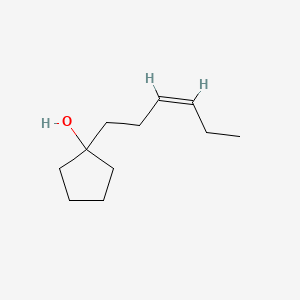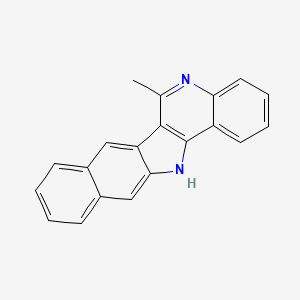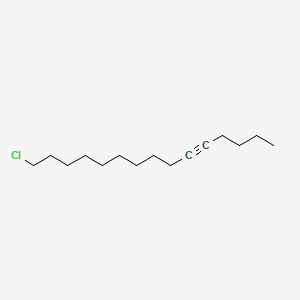
2-Hydroxy-4'-methoxy-3-nitrobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4’-methoxy-3-nitrobenzanilide is an organic compound with the molecular formula C14H12N2O5 It is known for its unique structural features, which include a hydroxyl group, a methoxy group, and a nitro group attached to a benzanilide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-methoxy-3-nitrobenzanilide typically involves the nitration of 2-Hydroxy-4’-methoxybenzanilide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Hydroxy-4’-methoxy-3-nitrobenzanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-4’-methoxy-3-nitrobenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-Hydroxy-4’-methoxy-3-nitrobenzaldehyde.
Reduction: Formation of 2-Hydroxy-4’-methoxy-3-aminobenzanilide.
Substitution: Formation of various substituted benzanilides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4’-methoxy-3-nitrobenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4’-methoxy-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Hydroxy-4’-nitrobenzanilide
- 4’-Methoxy-3-nitrobenzanilide
- 2’-Methoxy-4-methyl-4’-nitrobenzanilide
Comparison: 2-Hydroxy-4’-methoxy-3-nitrobenzanilide is unique due to the presence of both hydroxyl and methoxy groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various chemical transformations and applications.
Propiedades
Número CAS |
68507-88-0 |
|---|---|
Fórmula molecular |
C14H12N2O5 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
2-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O5/c1-21-10-7-5-9(6-8-10)15-14(18)11-3-2-4-12(13(11)17)16(19)20/h2-8,17H,1H3,(H,15,18) |
Clave InChI |
AWDQJDXQMCKBLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


